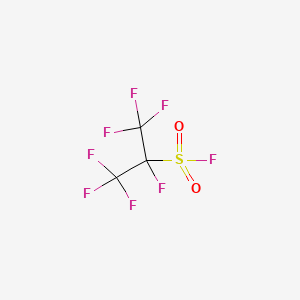
2-Fluoro-4-methoxy-5-nitrobenzoic acid
Descripción general
Descripción
2-Fluoro-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methoxy-5-nitrobenzoic acid can be synthesized using several methods:
Friedel-Crafts Acylation Reaction: This method involves the reaction of 2-fluoro-4-methoxy-5-nitrobenzoyl chloride with methanol in the presence of a catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling Reaction: This method involves the reaction of 2-fluoro-4-methoxy-5-nitrophenylboronic acid with 4-chlorobenzoic acid in the presence of a palladium catalyst.
Buchwald-Hartwig Amination Reaction: This method involves the reaction of 2-fluoro-4-methoxy-5-nitroiodobenzene with potassium phthalimide in the presence of a palladium catalyst.
Industrial Production Methods
The industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-methoxy-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines or phenols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Esterification: Common reagents include alcohols and acid catalysts like sulfuric acid.
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Esterification: Ester derivatives with the carboxylic acid group converted to ester groups.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxy-5-nitrobenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-methoxy-5-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group enhances its ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The methoxy group contributes to its lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
2-Fluoro-4-methoxy-5-nitrobenzoic acid can be compared with similar compounds such as:
2-Fluoro-5-nitrobenzoic acid: Lacks the methoxy group, which affects its solubility and reactivity.
4-Fluoro-2-methoxy-5-nitrobenzoic acid: Has a different substitution pattern, which influences its chemical properties and biological activity.
2-Fluoro-5-methoxybenzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
2-fluoro-4-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMBKWCOJOGSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)
![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)






